molecular formula C18H19ClN2O B11302250 2-{[4-(butan-2-yl)phenoxy]methyl}-5-chloro-1H-benzimidazole

2-{[4-(butan-2-yl)phenoxy]methyl}-5-chloro-1H-benzimidazole

Cat. No.: B11302250
M. Wt: 314.8 g/mol
InChI Key: JEJUSHDHYMFNTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(butan-2-yl)phenoxy]methyl}-5-chloro-1H-benzimidazole is a heterocyclic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . This specific compound has been studied for its potential use in various scientific and medical fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(butan-2-yl)phenoxy]methyl}-5-chloro-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives. The reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulphite in a mixture of solvents under mild conditions . The resulting product is then purified using hexane and water washes.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(butan-2-yl)phenoxy]methyl}-5-chloro-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: N-bromosuccinimide, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the benzylic position.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[4-(butan-2-yl)phenoxy]methyl}-5-chloro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. In the case of its anticancer activity, the compound is believed to inhibit cell proliferation by interfering with DNA synthesis and inducing apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-phenethyl-1H-benzimidazole
  • 5(6)-chloro-2-((4-hydroxyphenoxy)methyl)-1H-benzimidazole
  • 5-chloro-2-((4-chlorophenoxy)methyl)-1H-benzimidazole

Uniqueness

2-{[4-(butan-2-yl)phenoxy]methyl}-5-chloro-1H-benzimidazole stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties. The presence of the butan-2-yl group and the phenoxy moiety enhances its lipophilicity and potential interactions with biological targets, making it a promising candidate for further research and development .

Properties

Molecular Formula

C18H19ClN2O

Molecular Weight

314.8 g/mol

IUPAC Name

2-[(4-butan-2-ylphenoxy)methyl]-6-chloro-1H-benzimidazole

InChI

InChI=1S/C18H19ClN2O/c1-3-12(2)13-4-7-15(8-5-13)22-11-18-20-16-9-6-14(19)10-17(16)21-18/h4-10,12H,3,11H2,1-2H3,(H,20,21)

InChI Key

JEJUSHDHYMFNTN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.